1-Amyl-1-nitrosourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

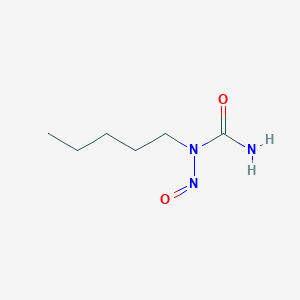

1-Amyl-1-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicity

1-Amyl-1-nitrosourea has the molecular formula C6H13N3O2 and is classified as a potent carcinogen. Its toxicity profile has been assessed through quantitative structure-activity relationship (QSAR) models, which predict acute oral toxicity based on molecular descriptors. Studies indicate that the acute oral toxicity of nitrosoureas, including this compound, is influenced by factors such as polarizability and ionization potential .

Animal Models

Research involving this compound has predominantly focused on its carcinogenic effects in rodent models. Notably:

- Induction of Tumors : In studies using female Douryu rats, this compound was shown to induce tumors in the digestive tract and leukemias . This highlights its role as a significant carcinogen affecting multiple organ systems.

- Dose-Response Relationships : The compound has demonstrated a clear dose-response relationship in tumor induction, with higher doses correlating with increased tumor incidence. For example, lower doses resulted in fewer tumors compared to higher concentrations administered over extended periods .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A comprehensive QSAR analysis involving 80 nitrosoureas, including this compound, provided insights into their toxicity mechanisms. The study established predictive models that correlated chemical structure with biological activity, emphasizing the utility of QSAR in assessing the risks associated with these compounds .

| Compound Name | LD50 (mg/kg) | Carcinogenicity Evidence |

|---|---|---|

| This compound | 560 | Strong |

| N-Nitroso-N-methylurea | 110 | Strong |

| N-Nitroso-N-ethylurea | 300 | Moderate |

Human Health Implications

Given its carcinogenic nature, exposure to this compound poses significant health risks. Studies have suggested that human exposure may occur through dietary sources or environmental contamination, necessitating stringent regulatory measures to mitigate risks associated with this compound .

Propiedades

Número CAS |

10589-74-9 |

|---|---|

Fórmula molecular |

C6H13N3O2 |

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

1-nitroso-1-pentylurea |

InChI |

InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10) |

Clave InChI |

YYTNAQDGJQPZFU-UHFFFAOYSA-N |

SMILES |

CCCCCN(C(=O)N)N=O |

SMILES canónico |

CCCCCN(C(=O)N)N=O |

Key on ui other cas no. |

10589-74-9 |

Sinónimos |

1-amyl-1-nitrosourea N-pentyl-N-nitrosourea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.